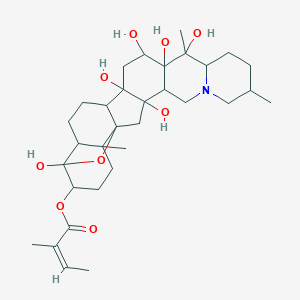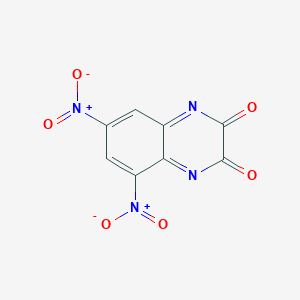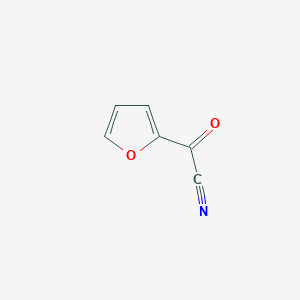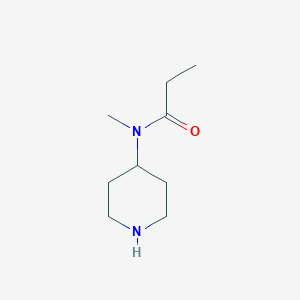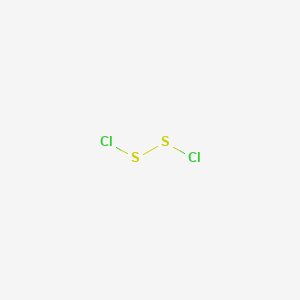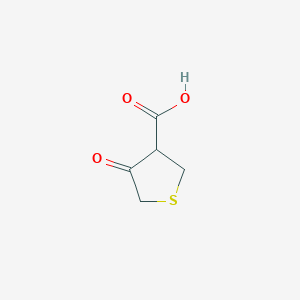
4-Oxotetrahydrothiophene-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Oxotetrahydrothiophene-3-carboxylic acid: is a heterocyclic compound containing a thiolane ring with a ketone and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Oxotetrahydrothiophene-3-carboxylic acid can be synthesized through several methods. One common approach involves the base-promoted fragmentation of alkylation products of methyl 4-oxothiolane-3-carboxylate . This method yields α-substituted acrylates and crotonates, which can be further processed to obtain the desired compound.
Industrial Production Methods: Industrial production methods for 4-oxothiolane-3-carboxylic acid typically involve the use of primary alcohols and aldehydes, which are oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media . Other methods include the hydrolysis of nitriles and amides, and the use of Grignard reagents .
Chemical Reactions Analysis
Types of Reactions: 4-Oxotetrahydrothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxylic acid group.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid.
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.
Major Products:
Oxidation Products: α-Substituted acrylates and crotonates.
Reduction Products: Alcohol derivatives.
Substitution Products: Acid chlorides, esters, and amides.
Scientific Research Applications
4-Oxotetrahydrothiophene-3-carboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-oxothiolane-3-carboxylic acid involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the functional groups involved. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in organic synthesis .
Comparison with Similar Compounds
4-Oxothiolane-2-carboxylic acid: Another thiolane derivative with a similar structure but different functional group positions.
Methyl 4-oxothiolane-3-carboxylate: A methyl ester derivative of 4-oxothiolane-3-carboxylic acid.
Uniqueness: 4-Oxotetrahydrothiophene-3-carboxylic acid is unique due to its specific functional group arrangement, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
4-oxothiolane-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S/c6-4-2-9-1-3(4)5(7)8/h3H,1-2H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUOSFKISUJSQS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)CS1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30623004 |
Source


|
| Record name | 4-Oxothiolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126856-34-6 |
Source


|
| Record name | 4-Oxothiolane-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30623004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

